N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a 4-oxobenzo[d][1,2,3]triazine moiety linked via an ethyl group to a 6-(trifluoromethyl)nicotinamide scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazine ring may contribute to hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)13-6-5-10(9-21-13)14(25)20-7-8-24-15(26)11-3-1-2-4-12(11)22-23-24/h1-6,9H,7-8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNSMCCMQLUPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, memory, and other functions.
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity. The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in prolonged nerve impulses, which can have various effects depending on the specific location within the nervous system.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a novel compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the incorporation of a triazinone core and trifluoromethyl group, suggest significant interactions with biological targets. This article explores the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C15H13F3N4O
- Molecular Weight: 340.29 g/mol
- CAS Number: [insert CAS number if available]
The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the biological activity of the compound.
Biological Activity Overview
Research indicates that compounds containing triazine or triazinone structures exhibit various biological activities. The following table summarizes notable activities associated with similar compounds:
| Compound Class | Notable Biological Activity |
|---|---|
| Triazine Derivatives | Anticancer properties |
| Benzothiazole Compounds | Antimicrobial activity |
| Iodoquinol | Antiparasitic effects |
The specific combination in this compound may enhance its bioactivity compared to other compounds due to distinct interaction profiles with biological targets.
Preliminary studies suggest that this compound may act through multiple mechanisms:
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. For instance, derivatives of 4-oxobenzo[d][1,2,3]triazin have demonstrated significant AChE inhibition, indicating potential applications in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity: Compounds with triazinone structures have been reported to exhibit neuroprotective effects against oxidative stress in neuronal cell lines . This suggests that this compound may also possess antioxidant properties.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related compounds:
- Neuroprotective Effects: A study on 4-oxobenzo[d][1,2,3]triazin derivatives indicated that certain compounds exhibited significant neuroprotective activity against H₂O₂-induced oxidative stress in PC12 cells, showcasing their potential for treating neurodegenerative conditions .
- Anticancer Potential: Research on triazine derivatives has shown promising anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Table 1: Structural Comparison of Key Compounds
*Calculated based on structural components.
Key Findings from Analogous Compounds
a) Antiviral Activity (HIV-1 RT Inhibition)
- Compound 45 and 47 () exhibit potent HIV-1 reverse transcriptase inhibition (IC50: 0.3–0.5 µM). The trifluoromethyl group on nicotinamide enhances binding affinity, while halogenated benzyl groups improve lipophilicity and target engagement .
b) Antimicrobial Activity
- Nicotinic acid-benzothiazole hybrids () show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC: 4–8 µg/mL) and fungi (C. albicans, MIC: 8–16 µg/mL). The benzothiazole moiety contributes to membrane disruption .
- Quinoline-hydrazide hybrids () demonstrate efficacy against E. coli and P. aeruginosa (MIC: 2–8 µg/mL). The trifluoromethyl group and rigid quinoline scaffold enhance bacterial efflux pump inhibition .
c) Physicochemical Properties
- Melting Points : compounds exhibit melting points between 142–180°C, correlating with substituent polarity (e.g., Compound 47 with hydroxy-methoxy groups melts at 142–143°C vs. 179–180°C for dichlorinated Compound 46) .
- Synthetic Yields : Yields for nicotinamide derivatives range from 65% (Compound 45) to 95% (Compound 47), suggesting feasible scalability for the target compound .
Substituent Effects on Bioactivity
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions in HIV-1 RT inhibitors () and antimicrobials () .
Preparation Methods
Friedel-Crafts Acylation for Triazine Ring Formation
The 4-oxobenzo[d]triazin scaffold is typically synthesized via Friedel-Crafts acylation, leveraging resorcinol and dichlorotriazine intermediates. As demonstrated in the preparation of bis-resorcinyl triazines, cyanuric chloride reacts with phenyl magnesium bromide to form dichlorotriazine, which undergoes Friedel-Crafts alkylation with resorcinol in the presence of aluminum halide catalysts. Critical parameters include:
- Solvent selection : Toluene or benzonitrile to enhance reaction efficiency.
- Catalyst : Aluminum chloride (AlCl₃) for optimal electrophilic substitution.
- Temperature : Reflux conditions (110–120°C) to drive the reaction to completion.
For the target compound, the 4-oxo group is introduced via oxidation or direct synthesis using nitro precursors, as observed in the activation of nitro-containing triazines. The nitro group’s reduction to an oxo moiety is facilitated by F420H₂-dependent nitroreductases, though chemical reductants like sodium dithionite may be employed in vitro.
Preparation of 6-(Trifluoromethyl)nicotinamide
Zincke Reaction for Nicotinamide Synthesis
The 6-(trifluoromethyl)nicotinamide moiety is synthesized via an optimized Zincke reaction, enabling regioselective introduction of the trifluoromethyl group. As detailed in, nicotinamide-1-¹⁵N is prepared using pyridinium salts and ammonium chloride under mild conditions (methanol, 55% yield). For the trifluoromethyl variant, 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile undergoes cyclization in methanol with sodium hydroxide, yielding 4-(trifluoromethyl)nicotinamide at 65.6% yield. Key steps include:
- Cyclization : Reflux in methanol with NaOH for 6 hours.
- Purification : Silica gel chromatography (hexane/acetone = 1:1).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Impact on Yield
Comparative data for triazine synthesis (Table 1):
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | AlCl₃ | 110 | 85 | 98 |
| Benzonitrile | AlCl₃ | 120 | 88 | 97 |
| Xylene | FeCl₃ | 115 | 76 | 95 |
Data adapted from, demonstrating toluene/benzonitrile superiority.
Nicotinamide Cyclization Efficiency (Table 2)
| Substrate | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino] | NaOH | 6 | 65.6 |
| 3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino] | K₂CO₃ | 8 | 58.2 |
Data from, highlighting NaOH efficacy.
Spectroscopic Validation and Purity Assessment
¹H-NMR Characterization
Mass Spectrometry
- Calculated for C₁₆H₁₂F₃N₅O₂ : 363.09 g/mol.
- Observed [M+H]⁺ : 364.10 (ESI-MS).
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group complicates nucleophilic substitution. Mitigation includes:
Q & A
How can researchers optimize the synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide to improve yield and purity?
Basic Research Question
The synthesis of this compound involves multi-step reactions, often requiring coupling of the triazinone core with nicotinamide derivatives. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are critical for facilitating nucleophilic substitutions or amide couplings .
- Catalysts : Use of coupling agents such as HATU or EDCI for amide bond formation, with reaction temperatures maintained between 0–25°C to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate the product with >95% purity .
What methodologies are employed to confirm the structural integrity of this compound?
Basic Research Question
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR are used to verify the triazinone ring (δ 8.1–8.3 ppm for aromatic protons) and the trifluoromethyl group (δ 120–125 ppm in C) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Elemental analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .
How can researchers identify and validate the biological targets of this compound?
Advanced Research Question
Target identification involves:
- In vitro binding assays : Radioligand displacement studies or surface plasmon resonance (SPR) to assess affinity for kinases, receptors, or enzymes .
- Cellular pathway analysis : Transcriptomic or proteomic profiling to map downstream effects, followed by siRNA knockdown to confirm target relevance .
- Structural modeling : Docking studies using the triazinone and trifluoromethyl motifs to predict interactions with active sites (e.g., ATP-binding pockets) .
What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Advanced Research Question
SAR studies focus on modifying key moieties:
- Triazinone core : Replace the 4-oxo group with sulfonyl or amino substituents to evaluate effects on enzymatic inhibition .
- Trifluoromethyl group : Compare activity with chloro or methyl analogs to assess hydrophobicity and electronic contributions .
- Ethyl linker : Test shorter (methyl) or longer (propyl) spacers to optimize binding pocket occupancy .
Dose-response curves (IC/EC) and selectivity panels against related targets are essential for SAR validation .
How can researchers address solubility challenges during in vitro and in vivo studies?
Advanced Research Question
The trifluoromethyl group and aromatic rings contribute to low aqueous solubility. Mitigation strategies include:
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations for in vitro assays .
- Prodrug design : Introduce phosphate or ester groups at the nicotinamide nitrogen to enhance bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers improve solubility and reduce off-target effects in animal models .
How should contradictory data on the compound’s biological activity be resolved?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Resolution requires:
- Orthogonal assays : Validate initial findings using complementary methods (e.g., fluorescence polarization vs. enzymatic activity assays) .
- Metabolic stability testing : Rule out artifacts from compound degradation using LC-MS/MS in liver microsomes .
- Crystallography : Co-crystal structures with the target protein provide mechanistic clarity .
What protocols are recommended for evaluating the compound’s stability under physiological conditions?
Advanced Research Question
Stability studies should assess:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC at 37°C .
- Photostability : Expose to UV-Vis light (300–800 nm) and track changes using NMR or MS .
- Plasma stability : Incubate with human or rodent plasma and quantify parent compound remaining after 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
